((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol
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Overview
Description
((1R,5S)-3-Oxabicyclo[310]hexan-1-yl)methanol is a bicyclic organic compound featuring an oxirane ring fused to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of a cyclopropane derivative with an epoxide under acidic or basic conditions to form the oxirane ring. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This approach can enhance yield and purity while reducing the risk of side reactions. The use of catalysts and optimized reaction parameters is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxirane ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce diols.
Scientific Research Applications
Chemistry: In chemistry, ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: The compound’s potential biological activity is of interest in the development of pharmaceuticals. Researchers are investigating its interactions with biological targets and its potential as a lead compound for drug discovery.
Medicine: In medicine, derivatives of this compound are being studied for their therapeutic properties. These studies include their potential use as antiviral, antibacterial, or anticancer agents.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and structural properties make it valuable for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol involves its interaction with specific molecular targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including the modification of biomolecules and the development of new therapeutic agents.
Comparison with Similar Compounds
(1R,5S)-Bicyclo[3.1.0]hexan-3-ol: This compound shares a similar bicyclic structure but lacks the oxirane ring.
Bicyclo[2.1.1]hexane derivatives: These compounds have a different ring system but exhibit similar reactivity and applications.
Uniqueness: ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol is unique due to the presence of the oxirane ring, which imparts distinct reactivity and potential for diverse applications. Its stereochemistry also plays a crucial role in its interactions and properties, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
[(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-3-6-1-5(6)2-8-4-6/h5,7H,1-4H2/t5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWOPLJKFIQKGK-PHDIDXHHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(COC2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@]1(COC2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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